molecular formula C16H40NO2PSi2 B058463 Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite CAS No. 121373-20-4

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Cat. No. B058463
M. Wt: 365.64 g/mol
InChI Key: UCVPTNNSVPPRRA-UHFFFAOYSA-N
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Description

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a chemical compound used in various chemical reactions and syntheses. It's a part of the larger family of phosphoramidites, which are important in the synthesis of DNA and RNA sequences.

Synthesis Analysis

  • The synthesis of compounds similar to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, such as bis[2-(trimethylsilyl)ethyl]N,N-dialkylphosphoramidites, involves the reaction of N,N-dialkylphosphorochloridites with appropriate 2-(trialkylsilyl)ethanol (Ross, Thomson, Freeman, & Rathbone, 1995).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, has been determined using X-ray crystallography. These compounds show significant pyramidarization at olefinic carbons with large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).

Chemical Reactions and Properties

  • Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidites are used in the phosphorylation of various alcohols, leading to the formation of phosphites and phosphate triesters. These compounds can undergo oxidation and treatment to produce phosphate monoesters (Ross et al., 1995).
  • The reactivity of similar compounds, such as disilynes, with trimethylsilylcyanide, has been studied, leading to the formation of bis-adducts with silaketenimine character and 1,4-diaza-2,3-disilabenzene analogues (Takeuchi, Ichinohe, & Sekiguchi, 2008).

Physical Properties Analysis

  • Detailed characterization of compounds like bis(trimethylsilyl)ethylamine, which is structurally related to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, has been conducted using various spectroscopic techniques and elemental analysis. The temperature dependence of their saturated vapor pressure and the thermodynamic characteristics of vaporization have also been established (Sysoev et al., 2012).

Chemical Properties Analysis

  • Bis(diisopropylamino)phosphanyldiazomethane, another compound in the same family, has been shown to form stable carbenes upon thermolysis, exhibiting multiple-bond character and undergoing various cycloaddition reactions (Bertrand, 1991).

Scientific Research Applications

  • Synthesis of Selenium-Containing β-Lactams : It was used as a selenating reagent for inserting the 2-(trimethylsilyl)ethylseleno group in the synthesis of selenium-containing β-lactams, such as selenacephams and selenacephems (Garud, Makimura, & Koketsu, 2011).

  • Synthesis of Phosphate Monoesters : This compound facilitated the synthesis of phosphate monoesters, showcasing its utility in phosphorylating various substrates (Ross, Rathbone, Thomson, & Freeman, 1995).

  • Oxidation of Alcohols : It was involved in the oxidation of alcohols to aldehydes and ketones using bis(trimethylsilyl) peroxide as an oxidant (Kanemoto et al., 1988).

  • Battery Technology : In the field of battery technology, derivatives of bis(trimethylsilyl) were used as electrolyte additives for high voltage lithium-ion batteries (Lyu et al., 2019).

  • Synthesis of Radioprotecting Agents : It was used in the creation of water-soluble sodium salts of α-aminophosphonic acids, which are potential radioprotecting agents (Sal’keeva, Nurmaganbetova, Kurmanaliev, & Gazizov, 2002).

  • HIV Research : It played a role in synthesizing compounds with selective in vitro activity against HIV-1 and HIV-2 (Goudgaon, McMillan, & Schinazi, 1992).

  • Oligonucleotide Synthesis : This compound was a key building block in the solid-phase synthesis of oligonucleotide glycoconjugates carrying different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).

  • Chemical Vapor Deposition : It was characterized for use as a precursor in the chemical vapor deposition process, specifically in the synthesis of films based on the Si-C-N system (Sysoev et al., 2012).

Safety And Hazards

“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .

properties

IUPAC Name

N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPTNNSVPPRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40NO2PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471952
Record name Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

CAS RN

121373-20-4
Record name Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropylphosphoramidous dichloride (10.8 g 50.78 mmoles) in Et2O (53 mL) in 250 mL three neck flask equipped with a temperature probe and addition funnel was cooled to 0 to −2° C. under N2. A solution of 2-(trimethylsilyl)ethanol (12.6 g; 106.55 mmoles) and Et3N (15.4 g; 152.19 mmoles) in Et2O (84 mL) was added dropwise over 27-28 minutes to the stirred diisopropyl-phosphoramidous dichloride solution. A mild exotherm (+1-2° C.) accompanied the formation of a thick white suspension. After stirring overnight at 20° C., the mixture was filtered. The resultant cake was washed twice with 30 mL each of Et2O. The combined filtrates were washed 2×100 mL of saturated aqueous NaHCO3 followed by 40 mL of brine. After drying over MgSO4 and concentrating to dryness under vacuum at room temperature, bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite (18.12 g; 49.56 mmoles; 97.60% yield) was obtained as a clear colorless liquid. 1H NMR δ (400 MHz, CDCl3): 3.90-3.78 (m, 4H), 3.77-3.68 (m, 2H), 1.31 (d, J=6.6 Hz, 12H), 1.17-1.12 (m, 4H), 0.15 (s, 18H). 13C NMR δ (100 MHz, CDCl3): δ0.7 (2, d, JC—P=19.1 Hz, 2C), 42.7 (1, d, JC—P=12.7 Hz, 2C), 24.6 (3, d, JC—P=7.6 Hz, 4C), 20.1 (2, d, JC—P=7.6 Hz, 2C), −1.4 (3, 6C). 31P NMR δ (162 MHz, CDCl3): 143.5 (s). LC/MS: m/e (M+H); 4 ml gradient; min retention.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WN Washburn, M Manfredi, P Devasthale… - Journal of medicinal …, 2014 - ACS Publications
Identification of MCHR1 antagonists with a preclinical safety profile to support clinical evaluation as antiobesity agents has been a challenge. Our finding that a basic moiety is not …
Number of citations: 31 pubs.acs.org
M Stankevic, KM Pietrusiewicz - thieme-connect.com
Phosphorous acid monoester dihalides are typically prepared by either alcoholysis reactions (see Section 42.9. 1.1. 1) or ligand-exchange reactions (see Section 42.9. 1.1. 2). Other …
Number of citations: 0 www.thieme-connect.com
S D'Errico, G Oliviero, N Borbone… - Current Protocols in …, 2015 - Wiley Online Library
This unit contains four basic protocols describing the synthesis of 5‐aminoimidazole‐4‐carboxamide riboside (AICAR), 5‐aminoimidazole‐4‐carboxamide riboside (ZPM), their 4‐N …

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